molecular formula C14H12ClFN4O3S B12409490 (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12409490
M. Wt: 370.8 g/mol
InChI Key: HHDRPJYWNFGOEM-QHMBEIJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them useful in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, including the formation of the purine base, the introduction of the thiophene ring, and the attachment of the sugar moiety. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to optimize yield and purity. The process would include rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the purine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, nucleoside analogs like this compound are used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, leading to chain termination and inhibition of replication.

Medicine

Medically, this compound may have potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, leading to the inhibition of DNA or RNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a target.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyinosine: Another nucleoside analog used in antiviral therapy.

    Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

    Gemcitabine: A nucleoside analog used in cancer treatment.

Uniqueness

(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific combination of functional groups and stereochemistry. The presence of the thiophene ring and the fluorine atom may enhance its biological activity and stability compared to other nucleoside analogs.

Properties

Molecular Formula

C14H12ClFN4O3S

Molecular Weight

370.8 g/mol

IUPAC Name

(2R,3R,5R)-2-(2-chloro-6-thiophen-3-ylpurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H12ClFN4O3S/c15-14-18-9(6-1-2-24-4-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(3-21)23-13/h1-2,4-5,7-8,11,13,21-22H,3H2/t7-,8?,11+,13-/m1/s1

InChI Key

HHDRPJYWNFGOEM-QHMBEIJPSA-N

Isomeric SMILES

C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O

Canonical SMILES

C1=CSC=C1C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.